3-(Bromomethyl)pyridine-2-carbonitrile
Overview
Description
3-(Bromomethyl)pyridine-2-carbonitrile is an organic compound with the molecular formula C7H5BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromomethyl group at the third position and a carbonitrile group at the second position of the pyridine ring .
Mechanism of Action
Target of Action
It’s known that this compound is used in organic synthesis, particularly in the preparation of ether ligands .
Mode of Action
It’s known to be involved in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It’s known to be involved in suzuki–miyaura cross-coupling reactions , which could potentially affect various biochemical pathways depending on the specific reactants and conditions.
Result of Action
As a reagent in organic synthesis, its primary function is to participate in reactions to form new compounds .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c , indicating that temperature and exposure to oxygen may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)pyridine-2-carbonitrile typically involves the bromination of 2-methylpyridine followed by the introduction of a nitrile group. One common method involves the reaction of 2-methylpyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator to form 3-bromomethyl-2-methylpyridine. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of automated systems for reagent addition and product separation enhances the overall efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Scientific Research Applications
3-(Bromomethyl)pyridine-2-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of bioactive molecules and as a precursor in the synthesis of enzyme inhibitors.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylpyridine: Similar structure but lacks the nitrile group.
3-Bromopyridine-2-carbonitrile: Similar structure but lacks the methyl group.
2-Bromo-3-methylpyridine: Similar structure but the bromine and methyl groups are at different positions
Uniqueness
3-(Bromomethyl)pyridine-2-carbonitrile is unique due to the presence of both a bromomethyl and a nitrile group on the pyridine ring. This combination of functional groups imparts distinct reactivity and allows for a wide range of chemical transformations. The compound’s ability to undergo both nucleophilic substitution and reduction reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-(bromomethyl)pyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-4-6-2-1-3-10-7(6)5-9/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSLVCQAYWTRRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438893 | |
Record name | 3-(bromomethyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116986-13-1 | |
Record name | 3-(bromomethyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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